![molecular formula C13H18N2O4 B1300981 7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid CAS No. 325970-23-8](/img/structure/B1300981.png)

7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

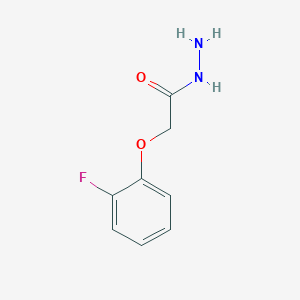

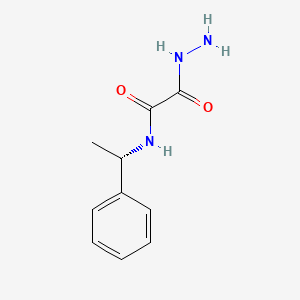

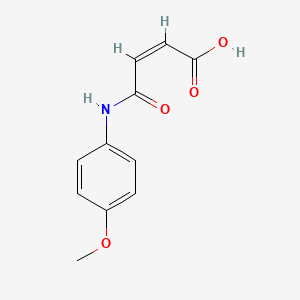

7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid, also known as HPCA, is an organic compound that belongs to the category of amino acids. It has a molecular formula of C13H18N2O4 and a molecular weight of 266.29 g/mol .

Molecular Structure Analysis

The molecular structure of 7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid consists of a pyridine ring attached to a heptanoic acid chain via an amide bond . The pyridine ring carries a hydroxy group at the 5-position and a carbonyl group at the 3-position .Chemical Reactions Analysis

While specific chemical reactions involving 7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid are not available, pyridine derivatives are known to participate in various chemical reactions. For instance, they can undergo both electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis

7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid has a boiling point of 608.2ºC at 760 mmHg . Its InChI Key is LVCBUOAQGBKVRR-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a building block for the synthesis of peptides and proteins for experimental and therapeutic purposes . The hydroxy-pyridine moiety can be involved in the formation of hydrogen bonds, which is crucial for the stability of protein structures.

Pharmaceutical Intermediates

As an intermediate in pharmaceutical synthesis, 7-(5-Hydroxynicotinamido)heptanoic acid is used to develop drugs that target specific proteins or pathways within the body . Its structure allows for the introduction of a hydrophobic chain, which can be beneficial for crossing cell membranes.

Bioconjugation

Bioconjugation involves attaching a biomolecule to another molecule, which can enhance or modify the function of biomolecules7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid can be used to link therapeutic agents to targeting molecules, improving drug delivery to specific tissues or cells .

Environmental Applications

This compound has potential applications in environmental science, particularly in the development of biosensors. The pyridine ring can interact with various environmental pollutants, facilitating their detection and quantification.

Material Science

In material science, 7-(5-Hydroxynicotinamido)heptanoic acid can be used to modify the surface properties of materials. It can be grafted onto polymers to introduce functional groups that can interact with other molecules or ions.

Analytical Chemistry

The compound is valuable in analytical chemistry for the preparation of standards and reagents. Its well-defined structure and reactivity make it suitable for use in calibration solutions and as a reference compound in various analytical techniques .

Eigenschaften

IUPAC Name |

7-[(5-hydroxypyridine-3-carbonyl)amino]heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c16-11-7-10(8-14-9-11)13(19)15-6-4-2-1-3-5-12(17)18/h7-9,16H,1-6H2,(H,15,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCBUOAQGBKVRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1O)C(=O)NCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365101 |

Source

|

| Record name | 7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

325970-23-8 |

Source

|

| Record name | 7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1300900.png)

![4-{[(5-Hydroxypyridin-3-yl)-carbonyl]amino}butanoic acid](/img/structure/B1300913.png)

![4-[4-(Propan-2-yl)phenoxy]butanoic acid](/img/structure/B1300935.png)